![molecular formula C22H25N5O2 B11143345 N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11143345.png)
N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
- N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a piperidine ring (1-benzyl-4-piperidyl) linked to a pyrido[2,1-c][1,2,4]triazine ring through a propanamide linker.
- The compound’s systematic name reflects its substituents and functional groups.
- It may have potential pharmacological properties due to its unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that while this compound shows promise, further research is essential to unlock its full potential
: Example of a related pyrido[2,1-c][1,2,4]triazine: PubChem Compound 123456 : Example of a related piperidine: PubChem Compound 789012
Biological Activity
N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N5O2, with a molecular weight of 391.5 g/mol. The compound features a complex structure that includes piperidine and pyrido-triazine moieties, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H25N5O2 |
Molecular Weight | 391.5 g/mol |
CAS Number | 1574304-12-3 |
Dopamine Receptor Modulation
Recent studies have indicated that compounds with similar structural motifs exhibit significant activity as dopamine receptor antagonists, particularly at the D4 receptor. The D4 receptor is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. For instance, a study on benzyloxy piperidine scaffolds revealed that modifications to the benzyl group significantly enhanced D4 receptor selectivity and potency (Ki values ranging from 134 nM to 338 nM) . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in modulating dopaminergic pathways.
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing triazine and piperidine derivatives. Research has shown that certain triazine hybrids exhibit cytotoxic effects against various cancer cell lines. A study evaluating tetrahydro-beta-carboline-triazine hybrids demonstrated promising anticancer activity . While direct studies on the specific compound are lacking, the presence of triazine suggests potential for similar activity.
The mechanisms through which this compound may exert its effects likely involve modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression. The dopamine receptor antagonism could lead to alterations in neurochemical signaling that might mitigate symptoms associated with dopamine dysregulation.
Case Studies and Research Findings
While comprehensive clinical data specifically for this compound is sparse, related compounds have been investigated extensively:
- Dopamine Receptor Antagonists : Compounds structurally related to this compound have shown efficacy as D4R antagonists with improved stability and selectivity compared to earlier generations .
- Cytotoxicity Studies : Research on similar piperidine derivatives has indicated significant cytotoxic effects against various cancer cell lines, suggesting that further exploration into this compound's potential anticancer properties is warranted .
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C22H25N5O2/c28-21(10-9-19-22(29)27-13-5-4-8-20(27)25-24-19)23-18-11-14-26(15-12-18)16-17-6-2-1-3-7-17/h1-8,13,18H,9-12,14-16H2,(H,23,28) |
InChI Key |
MWGDWLSUOKGHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NN=C3C=CC=CN3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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